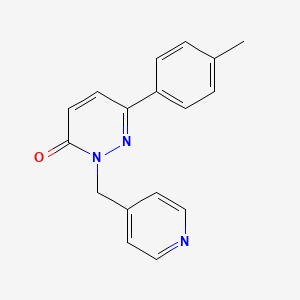

2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(4-methylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-13-2-4-15(5-3-13)16-6-7-17(21)20(19-16)12-14-8-10-18-11-9-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJDLIPPNWWYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the reaction of pyridine derivatives with hydrazine and subsequent cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazinone derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazinone products.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted pyridazinone derivatives.

Scientific Research Applications

2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Pyridazinone Core

Position 2 Modifications

- Pyridin-4-ylmethyl vs. Piperazinyl/Piperidinyl Groups: 2-(Pyridin-4-ylmethyl): Enhances π-π stacking and hydrogen bonding due to the pyridine ring. 2-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl] (CID 3346720): Introduces a basic nitrogen in the piperazine ring, which may improve water solubility and pharmacokinetic properties. However, increased molecular weight (344.33 g/mol) could reduce passive diffusion .

Position 6 Modifications

- p-Tolyl vs. Other Aryl Groups: 6-Phenyl (): The phenyl group reduces lipophilicity compared to p-tolyl, leading to lower logP values. Solubility studies in ethanol show 6-phenyl-pyridazin-3(2H)-one has a solubility of 12.4 mg/mL at 25°C . 6-[3-(Trifluoromethyl)phenyl] (): The trifluoromethyl group introduces strong electron-withdrawing effects, increasing metabolic stability but reducing aqueous solubility. Crystallographic data (monoclinic, C2/c space group) reveal a planar pyridazinone core with a dihedral angle of 85.2° between the trifluoromethylphenyl and pyridazinone rings . 6-(Morpholin-4-yl) (): Morpholino substituents enhance solubility due to their polar oxygen atom, as seen in 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one (molecular formula: C₁₆H₂₄N₄O₃) .

Data Table: Key Properties of Selected Pyridazinone Derivatives

Biological Activity

2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the condensation of pyridine and tolyl derivatives with hydrazine precursors. The reaction is generally carried out in solvents such as ethanol or acetonitrile and may require heating to enhance yield and purity. The compound has a molecular weight of 277.32 g/mol and is identified by the CAS number 922959-64-6 .

Anticancer Properties

Research has demonstrated that derivatives of pyridazinones, including 2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one, exhibit significant anticancer activity. For instance, studies reveal that related compounds act as inhibitors of the c-Met enzyme, which is implicated in various cancers. These compounds have shown potent anti-proliferative effects against human gastric cancer cell lines (Hs746T) and effectively inhibit tyrosine kinase activity .

The following table summarizes key findings regarding the anticancer activity of pyridazinone derivatives:

| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Activity |

|---|---|---|---|---|

| Compound A | c-Met | 0.005 | Hs746T | High |

| Compound B | c-Met | 0.013 | Hs746T | Moderate |

| 2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one | c-Met | Not specified | Hs746T | Significant |

The mechanism of action for 2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. For example, its inhibition of the c-Met pathway can disrupt signaling involved in tumor growth and metastasis .

Case Studies

- Inhibition of c-Met : A study found that certain pyridazinone derivatives exhibited strong inhibition of the c-Met enzyme in vitro, leading to reduced proliferation in gastric cancer cell lines. Specifically, compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against this target .

- Selectivity for Cancer Cells : In cytotoxicity assays using L929 fibroblast cells, some derivatives displayed selective toxicity towards cancer cells while sparing healthy cells, highlighting their potential as therapeutic agents with reduced side effects .

Q & A

Basic Question

- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry. Monoclinic systems (e.g., C2/c space group) are common for pyridazinones .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers via coupling patterns and chemical shifts .

- HRMS : Validate molecular formula, especially for halogenated derivatives .

How should researchers address inconsistencies in chemical nomenclature for pyridazin-3(2H)-one derivatives?

Advanced Question

Misnomers often arise from ambiguous IUPAC rules. For example, ISO 1750:1981/Amd.5:2008 corrected the redundant "phenyl" in "6-(3,5-dichlorophenyl-p-tolyl)pyridazin-3(2H)-one" to ensure clarity . Always cross-check CAS registry entries and consult Chemical Abstracts for authoritative naming.

What strategies mitigate challenges in purifying pyridazin-3(2H)-one derivatives?

Basic Question

Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For polar derivatives, recrystallization from ethanol/water mixtures improves purity .

Advanced Question

High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, critical for pharmacologically active compounds. Preparative HPLC is recommended for gram-scale purification .

How can computational methods enhance the study of pyridazin-3(2H)-one derivatives?

Advanced Question

- Molecular dynamics (MD) : Simulate ligand-protein interactions over time to assess binding stability.

- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity early in drug development .

- Crystal structure prediction (CSP) : Identify polymorphs using Materia Studio to optimize solid-state properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.